molecular formula C17H27ClN2O B2851277 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine CAS No. 2470436-00-9

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine

Cat. No.: B2851277
CAS No.: 2470436-00-9
M. Wt: 310.87
InChI Key: FRTBSOPDOOIUDF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropyl isobutyl ether under specific conditions . The reaction typically requires the use of a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is not well-documented, as it is primarily studied as an impurity. its structure suggests that it may interact with similar molecular targets and pathways as trazodone hydrochloride. Trazodone acts by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects .

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is similar to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and role as an impurity in trazodone hydrochloride synthesis, which distinguishes it from other piperazine derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17/h3,5-6,13,15H,4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTBSOPDOOIUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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